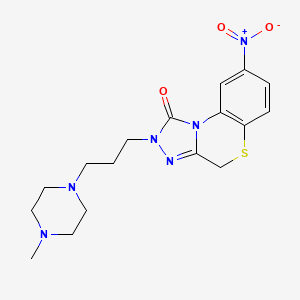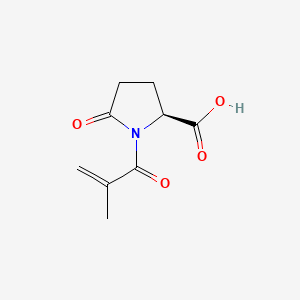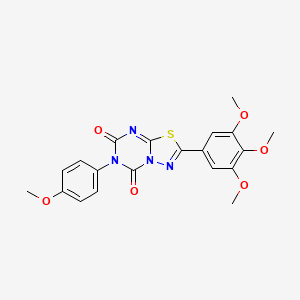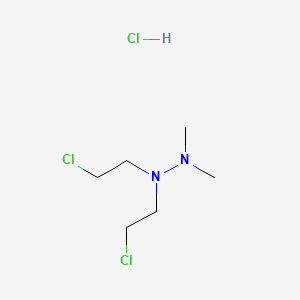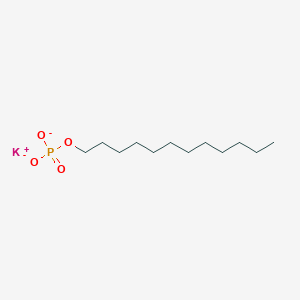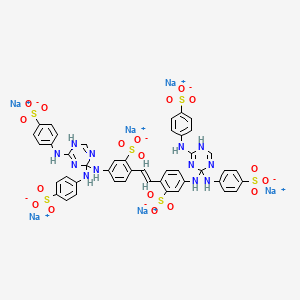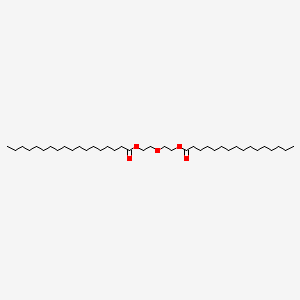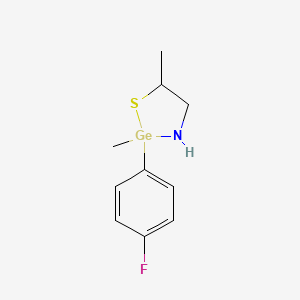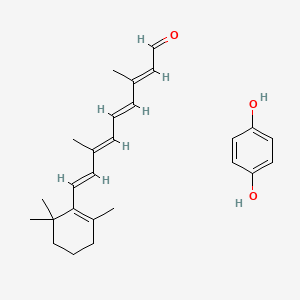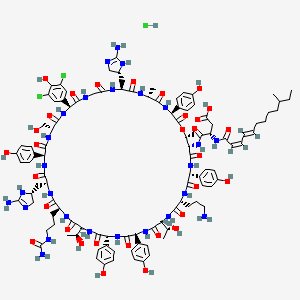
1,3-Dimethylbenzo(b)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are known for their complex structures, which include multiple fused aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and 1,2-dibromobenzene, which undergo a Heck-type coupling reaction to form the desired fluoranthene structure . The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism by which 1,3-Dimethylbenzo(b)fluoranthene exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene
- Benzo(k)fluoranthene
- Chrysene
Uniqueness
1,3-Dimethylbenzo(b)fluoranthene is unique due to its specific methyl substitutions, which influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other PAHs .
Eigenschaften
CAS-Nummer |
95741-51-8 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
11,13-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)21-18-10-6-5-9-17(18)19-12-15-7-3-4-8-16(15)20(13)22(19)21/h3-12H,1-2H3 |
InChI-Schlüssel |
VWYVCNTUXIXJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=CC=CC=C3C4=CC5=CC=CC=C5C1=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


